molecular formula C16H16FNOS B2561125 N-(3-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049513-75-8

N-(3-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2561125
CAS No.: 1049513-75-8
M. Wt: 289.37
InChI Key: WQJKDOSDBDFOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H16FNOS and its molecular weight is 289.37. The purity is usually 95%.
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Scientific Research Applications

1. Anticancer Activity

A study by Yılmaz et al. (2019) synthesized a series of Flurbiprofen derivatives, which showed remarkable anticancer and apoptotic activities against prostate cancer cells. The research highlighted the potential of these compounds as specific and effective anticancer agents targeting prostate cancer, with a focus on their interaction with the methionine aminopeptidase-2 (MetAP-2) enzyme, known for its role in angiogenesis and overexpression in prostate cancer (Yılmaz et al., 2019).

2. Antimicrobial and Antitumor Agents

Compounds with structures similar to N-(3-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide have been explored for their antimicrobial and antitumor potential. Fadda et al. (2012) synthesized new arylazothiophene and arylazopyrazole derivatives, demonstrating significant activity against certain cancer cell lines, highlighting their potential as antitumor agents (Fadda et al., 2012).

3. Serotonin Receptor Imaging

García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, aiming at improving the quantification of serotonin 5-HT1A receptors in neuropsychiatric disorders. This research presents a novel pathway for enhancing the specificity and effectiveness of PET tracers used in neuroimaging, demonstrating the compound's potential for better in vivo quantification of 5-HT1A receptors (García et al., 2014).

4. Novel MT2 Receptor Ligands

A study on N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides explored their binding affinity and intrinsic activity at melatonin receptors. These compounds showed selectivity for MT2 receptors, indicating their potential as selective ligands for studying melatonin receptor function and its implications in various physiological and pathological conditions (Mesangeau et al., 2011).

Properties

IUPAC Name

N-(3-fluorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c17-12-5-3-6-13(11-12)18-15(19)16(8-1-2-9-16)14-7-4-10-20-14/h3-7,10-11H,1-2,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJKDOSDBDFOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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